molecular formula C11H15N3O B3009279 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one CAS No. 247144-21-4

5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B3009279
M. Wt: 205.261
InChI Key: OIFYEFTYZRZGGE-UHFFFAOYSA-N
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Description

The compound 5-Amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one is a derivative of benzimidazole, a class of heterocyclic aromatic organic compounds. This class of compounds is known for its diverse range of biological activities and applications in medicinal chemistry. Although the provided papers do not directly discuss 5-Amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one, they do provide insights into related benzimidazole derivatives and their properties.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, the synthesis of 1-aminoalkyl-2-benzyl-nitro-benzimidazoles, which are related to the compound , has been described and found to exhibit strong analgesic activity . Another related compound, 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles, was synthesized via a cyclocondensation reaction between 2-guanidinobenzimidazole and heteroaromatic aldehydes . These methods highlight the versatility in synthesizing benzimidazole derivatives, which could be applied to the synthesis of 5-Amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be complex and highly delocalized. For example, the crystal and molecular structure of a triazinobenzimidazole derivative was determined using X-ray diffraction, revealing a highly delocalized molecule with specific tautomeric forms . This suggests that the molecular structure of 5-Amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one could also exhibit tautomeric forms and a delocalized electronic system, which would be an important consideration in its chemical behavior.

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions. The reactivity of these compounds can be influenced by their functional groups and electronic structure. For instance, 5-Amino-2-benzimidazolethiol was used as a reagent for the colorimetric determination of rhodium, forming a complex with rhodium III . This indicates that benzimidazole derivatives can form complexes with metal ions, which could be relevant for the chemical reactions of 5-Amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely. The spectrophotometric sensitivity and the ability to form complexes with metal ions, as seen with 5-Amino-2-benzimidazolethiol, suggest that these compounds can have significant analytical applications . The antiproliferative activity of certain benzimidazole derivatives against human cancer cell lines also indicates potential therapeutic applications . These properties suggest that 5-Amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one may also possess unique physical and chemical properties that could be explored for various applications.

Scientific Research Applications

Photo-Physical Characteristics

A study by Padalkar et al. (2011) explored the photo-physical properties of compounds including 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino) phenol. They observed that these compounds show characteristics of excited state intra-molecular proton transfer with single absorption and dual emission features. This suggests potential applications in photochemistry and fluorescence-based applications (Padalkar et al., 2011).

Antimicrobial Activity

Research by Padalkar et al. (2016) synthesized derivatives of benzimidazole, including 2-(1H-benzimidazol-2-yl)-5-(diethylamino)phenol, and tested their antimicrobial activity. They found these compounds to exhibit inhibitory effects against various bacterial strains, indicating their potential as antimicrobial agents (Padalkar et al., 2016).

Synthesis of Derivatives

Smolyar et al. (2011) studied reactions of 5-amino-1,3-dialkyl-1,3-dihydrobenzimidazol-2-ones to form various benzimidazol-2-one derivatives. These derivatives have potential applications in organic synthesis and drug development (Smolyar et al., 2011).

Potential in Energetic Materials

Šarlauskas et al. (2022) described the synthesis of novel 1,3-dihydro-2H-benzimidazol-2-one nitro and nitramino derivatives. These compounds, characterized by high melting points and thermal stability, could be used as thermostable energetic materials (Šarlauskas et al., 2022).

Optical Activity in Amino Acid Derivatives

Hasan et al. (2000) reported the synthesis of optically active amino acid derivatives of 1,3-dimethyl-2H-5-amino-benzimidazol-2-one. These derivatives can contribute to chiral chemistry and the development of optically active pharmaceuticals (Hasan et al., 2000).

properties

IUPAC Name

5-amino-1,3-diethylbenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-3-13-9-6-5-8(12)7-10(9)14(4-2)11(13)15/h5-7H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFYEFTYZRZGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)N)N(C1=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one

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